1-Benzyl-5-bromo-1,3-diazinane-2,4-dione
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Overview
Description
1-Benzyl-5-bromo-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a diazinane ring substituted with a benzyl group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-bromo-1,3-diazinane-2,4-dione can be synthesized through a multi-step process involving the bromination of a diazinane precursor followed by benzylation. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position. The benzylation step can be achieved using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-bromo-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding diazinane diones or other oxidized derivatives.
Reduction Reactions: Reduction of the diazinane ring can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted diazinane derivatives.
Oxidation: Formation of oxidized diazinane diones.
Reduction: Formation of reduced diazinane derivatives.
Scientific Research Applications
1-Benzyl-5-bromo-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-5-bromo-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, leading to various biological effects. The bromine atom and the diazinane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
1-Benzyl-5-bromoindolin-2-one: Shares the benzyl and bromine substituents but differs in the core structure.
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one: Similar in having a benzyl and bromine substituent but with a hydrazono group.
Uniqueness: 1-Benzyl-5-bromo-1,3-diazinane-2,4-dione is unique due to its diazinane core, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
3959-45-3 |
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Molecular Formula |
C11H11BrN2O2 |
Molecular Weight |
283.12 g/mol |
IUPAC Name |
1-benzyl-5-bromo-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H11BrN2O2/c12-9-7-14(11(16)13-10(9)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,15,16) |
InChI Key |
RSAIQVSFFIVXNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=O)N1CC2=CC=CC=C2)Br |
Origin of Product |
United States |
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